molecular formula C29H27BrN2O4S B297219 N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide

N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide

Katalognummer B297219
Molekulargewicht: 579.5 g/mol
InChI-Schlüssel: WGFAJLZZEFEJGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has been studied for its potential use in cancer treatment.

Wirkmechanismus

N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide inhibits the AKT pathway by binding to the active site of AKT. This prevents the phosphorylation of downstream targets of AKT, leading to inhibition of cell survival, growth, and proliferation. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. The compound has also been shown to inhibit tumor growth in animal models. In addition, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide is its specificity for the AKT pathway. This makes it a valuable tool for studying the role of this pathway in cancer cells. However, one limitation of the compound is its low solubility in water, which can make it difficult to work with in lab experiments.

Zukünftige Richtungen

There are several future directions for research on N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide. One direction is to study the potential use of the compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to investigate the use of the compound in other diseases that involve dysregulation of the AKT pathway, such as diabetes and neurodegenerative diseases. Finally, further research is needed to optimize the synthesis method of the compound and improve its solubility for use in lab experiments.
In conclusion, N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide is a promising compound for cancer therapy that has been extensively studied for its potential use in inhibiting the AKT pathway. Its specificity and minimal toxicity make it a valuable tool for studying the role of this pathway in cancer cells. Future research directions include investigating its use in combination with other cancer therapies and optimizing its synthesis method for use in lab experiments.

Synthesemethoden

The synthesis method of N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide involves several steps. The first step involves the reaction of 4-bromobenzene sulfonamide with 4-methylbenzylamine to form the intermediate compound. The intermediate compound is then reacted with 4-(benzyloxy)benzaldehyde to form the final product.

Wissenschaftliche Forschungsanwendungen

N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide has been extensively studied for its potential use in cancer treatment. It is a small molecule inhibitor that targets the protein kinase B (AKT) pathway. This pathway is involved in cell survival, growth, and proliferation, and is frequently dysregulated in cancer cells. Inhibition of this pathway has been shown to induce cell death in cancer cells, making it a promising target for cancer therapy.

Eigenschaften

Molekularformel

C29H27BrN2O4S

Molekulargewicht

579.5 g/mol

IUPAC-Name

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C29H27BrN2O4S/c1-22-7-9-23(10-8-22)19-32(37(34,35)28-17-11-25(30)12-18-28)20-29(33)31-26-13-15-27(16-14-26)36-21-24-5-3-2-4-6-24/h2-18H,19-21H2,1H3,(H,31,33)

InChI-Schlüssel

WGFAJLZZEFEJGD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Kanonische SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.